Boc-Dab(Fmoc)-OH
Overview
Description
Boc-Dab(Fmoc)-OH: 2-{[(tert-butoxy)carbonyl]amino}-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino}butanoic acid , is a compound used primarily in peptide synthesis. It is a derivative of the amino acid 2,4-diaminobutyric acid , where the amino groups are protected by tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups. These protecting groups are essential in peptide synthesis to prevent unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Boc-Dab(Fmoc)-OH typically begins with .
Protection of Amino Groups: The amino groups are protected sequentially. First, the group is introduced using in the presence of a base such as . The reaction is carried out in an organic solvent like .
Introduction of Fmoc Group: The second amino group is protected by the group using in the presence of a base like . This reaction is also carried out in an organic solvent such as .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
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Deprotection Reactions: Boc-Dab(Fmoc)-OH undergoes deprotection reactions to remove the Boc and Fmoc groups.
Boc Deprotection: This is typically achieved using in the presence of scavengers like or .
Fmoc Deprotection: This is achieved using a base such as in an organic solvent like .
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Coupling Reactions: this compound is used in peptide coupling reactions where the carboxyl group reacts with the amino group of another amino acid or peptide. Common reagents for this reaction include carbodiimides like N,N’-diisopropylcarbodiimide (DIC) and activators like 1-hydroxybenzotriazole (HOBt) .
Major Products Formed:
Deprotected Amino Acid: After deprotection, the major product is .
Peptides: In coupling reactions, the major products are peptides where this compound is incorporated into the peptide chain.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Boc-Dab(Fmoc)-OH is widely used in the synthesis of peptides, which are essential in various fields of research and industry.
Biology:
Protein Engineering: It is used in the synthesis of modified peptides and proteins for studying protein structure and function.
Medicine:
Drug Development: Peptides synthesized using this compound are used in the development of peptide-based drugs.
Industry:
Biotechnology: It is used in the production of peptides for various biotechnological applications, including enzyme inhibitors and diagnostic tools.
Mechanism of Action
Deprotection Mechanism:
Boc Group: The Boc group is removed by acid-catalyzed cleavage, where trifluoroacetic acid protonates the carbonyl oxygen, leading to the cleavage of the Boc group and formation of a carbocation intermediate.
Fmoc Group: The Fmoc group is removed by base-catalyzed cleavage, where piperidine deprotonates the fluorenylmethyloxycarbonyl group, leading to the formation of a stable fluorenyl anion and the release of the amino group.
Molecular Targets and Pathways:
Peptide Synthesis: The primary target is the amino group of the growing peptide chain, where Boc-Dab(Fmoc)-OH is incorporated.
Comparison with Similar Compounds
Boc-Dab-OtBu: This compound has a similar structure but with a tert-butyl ester protecting group instead of Fmoc.
Boc-Dab-HCl: This is the hydrochloride salt form of Boc-Dab, used in different synthetic applications.
Uniqueness:
Dual Protection: Boc-Dab(Fmoc)-OH is unique due to its dual protection with Boc and Fmoc groups, making it highly versatile in peptide synthesis.
Stability: The Fmoc group provides stability during synthesis, allowing for selective deprotection and incorporation into peptides.
Properties
IUPAC Name |
(2S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6/c1-24(2,3)32-23(30)26-20(21(27)28)12-13-25-22(29)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZDTTZGQUEOBL-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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